Afatinib-d6 Enables Matrix Effect Correction to ≤15% CV in Human Plasma LC-MS/MS Assays
In a validated LC-MS/MS method for simultaneous quantification of five EGFR-TKIs, Afatinib-d6 was employed as the internal standard for afatinib. The method achieved IS-normalized matrix factors below 15% across all tested human plasma samples, demonstrating effective correction for ion suppression and enhancement [1]. Intra- and inter-day coefficients of variation (CV) ranged from 1.1% to 13.9%, with accuracy ranging from 93.3% to 111.1% [1].
| Evidence Dimension | IS-Normalized Matrix Factor |
|---|---|
| Target Compound Data | ≤15% CV across all tested plasma samples |
| Comparator Or Baseline | Other EGFR-TKI internal standards (erlotinib-d6, gefitinib-d6, osimertinib-C13,d3) in the same assay |
| Quantified Difference | All ISs achieved matrix factors within the 15% acceptance criterion; Afatinib-d6 performed equivalently to other deuterated analogs in this metric |
| Conditions | Human plasma samples from NSCLC patients; LC-MS/MS with multiple reaction monitoring (MRM) in positive ionization mode; liquid-liquid extraction with tert-butyl methyl ether [1] |
Why This Matters
A matrix factor ≤15% demonstrates that Afatinib-d6 effectively co-elutes with afatinib and corrects for plasma-induced ion suppression, ensuring accurate quantification in clinical TDM studies.
- [1] Xiong X, Zhang Y, Wang Z, et al. Simultaneous quantitative detection of afatinib, erlotinib, gefitinib, icotinib, osimertinib and their metabolites in plasma samples of patients with non-small cell lung cancer using liquid chromatography-tandem mass spectrometry. Clin Chim Acta. 2022;527:1-10. doi:10.1016/j.cca.2021.12.028 View Source
